molecular formula C7H2ClN3S B1443612 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile CAS No. 1364663-22-8

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

Cat. No. B1443612
M. Wt: 195.63 g/mol
InChI Key: GRVHCZYQBHHSLD-UHFFFAOYSA-N
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Description

“2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile” is a chemical compound with the empirical formula C6H3ClN2S . It is a solid substance .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives has been reported in literature . One method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction involves heating thiophene-2-carboxamides in formic acid .


Molecular Structure Analysis

The molecular structure of “2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile” consists of a thieno[3,2-d]pyrimidine core with a chlorine atom attached at the 2-position and a carbonitrile group attached at the 4-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile” include a density of 1.5±0.1 g/cm3, a boiling point of 285.7±20.0 °C at 760 mmHg, and a flash point of 126.6±21.8 °C .

Scientific Research Applications

Synthesis and Characterization

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile serves as a precursor or intermediate in the synthesis of a wide array of thieno[2,3-d]pyrimidines. Researchers have developed various synthetic strategies and modifications to enhance the efficiency and yield of these compounds. For instance, Al-Taisan et al. (2010) described the synthesis of several 2-unsubstituted thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylic acid esters and their carbonitrile analogs, employing thermal and microwave irradiation techniques for structural elucidation (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010). Moreover, synthetic approaches for creating novel fluorinated thieno[2,3-d]pyrimidine derivatives incorporating 1,3,4-thiadiazole have been reported, showcasing advancements in microwave-assisted procedures that offer mild reaction conditions and good yields (Song, Duan, Shao, & Dong, 2012).

Biological Activities

Research on thieno[2,3-d]pyrimidine derivatives has highlighted their potential in various biological applications, particularly as antimicrobial and anticancer agents. Studies have demonstrated that derivatives synthesized from 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile exhibit significant inhibitory activities against a range of bacteria and cancer cell lines. For instance, Kanawade et al. (2013) explored the antimicrobial activity of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives, revealing promising antibacterial and antifungal properties (Kanawade, Toche, & Rajani, 2013). Additionally, the synthesis and pharmacological evaluation of thieno[3,2-d]pyrimidine derivatives containing a piperazine unit have shown potential as anticancer agents, further emphasizing the significance of these compounds in medical research (Min, 2012).

Spectroscopic and Structural Studies

Quantum chemical and experimental spectroscopic studies have been conducted to understand the structural and spectral characteristics of chloropyrimidine derivatives, including 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile. Gupta et al. (2006) provided detailed insights into the optimized geometries, electronic charge distribution, dipole moments, and molecular electrostatic potential surfaces, aiding in the comprehension of their structural properties (Gupta, Sharma, Virdi, & Ram, 2006).

properties

IUPAC Name

2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3S/c8-7-10-4-1-2-12-6(4)5(3-9)11-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVHCZYQBHHSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(N=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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